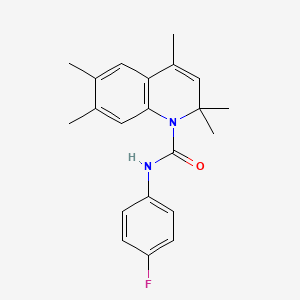
N-(4-fluorophenyl)-2,2,4,6,7-pentamethyl-1(2H)-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Quinolinecarboxamide derivatives, including those substituted with fluorophenyl groups, are typically synthesized through a series of organic reactions involving cyclization, N-methylation, and functional group transformations. The synthesis of related compounds often involves the condensation of aniline derivatives with N-substituted quinolinecarboxamides or through cyclization of suitable precursors in the presence of catalysts (Uchida et al., 1995). These methods highlight the complexity and the precise conditions required for the successful synthesis of quinolinecarboxamide derivatives.
Molecular Structure Analysis
The molecular structure of quinolinecarboxamide derivatives often features significant intramolecular and intermolecular interactions, including hydrogen bonds and π-π interactions, which contribute to their stability and reactivity. For instance, structural analysis through X-ray diffraction and NMR spectroscopy reveals the presence of intramolecular hydrogen bonds and specific spatial arrangements that could influence the compound's physical and chemical properties (Zhang et al., 2009).
Chemical Reactions and Properties
Quinolinecarboxamides can participate in various chemical reactions, showcasing their reactivity and potential for further functionalization. For example, halogenated quinolinecarboxamides have been studied for their ability to undergo reactions that make them suitable as radioligands or for further derivatization for increased biological activity (Cappelli et al., 2006). Their chemical properties, including reactivity towards nucleophiles and electrophiles, are crucial for their application in synthesizing more complex molecules.
Physical Properties Analysis
The physical properties of N-(4-fluorophenyl)-2,2,4,6,7-pentamethyl-1(2H)-quinolinecarboxamide, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. The presence of fluorine atoms and the specific quinolinecarboxamide framework can affect the compound's polarity, solubility in various solvents, and its phase behavior. While specific data on this compound might be limited, related research on quinoline derivatives provides insight into how such structural features impact physical properties (Spiliopoulos & Mikroyannidis, 1998).
Chemical Properties Analysis
The chemical properties of quinolinecarboxamide derivatives are marked by their stability, reactivity, and potential for further functionalization. The electronic structure, influenced by the fluorophenyl substitution, affects the acidity, basicity, and nucleophilic/electrophilic character of the molecule. Studies on similar compounds show that substitutions on the quinoline nucleus can significantly alter the compound's chemical behavior, offering pathways for the development of new materials or biologically active molecules (Patel et al., 2011).
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2,2,4,6,7-pentamethylquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O/c1-13-10-18-15(3)12-21(4,5)24(19(18)11-14(13)2)20(25)23-17-8-6-16(22)7-9-17/h6-12H,1-5H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKIDYJHAUPPRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C=C2C)(C)C)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5654420.png)
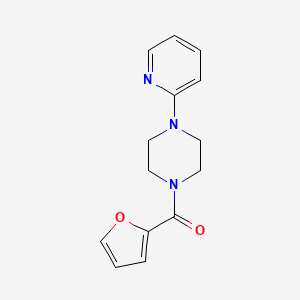
![1-(1-methyl-1H-pyrrol-2-yl)-2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethanone](/img/structure/B5654451.png)
![4-{[6-(3-methyl-3-phenylpiperidin-1-yl)pyrazin-2-yl]carbonyl}morpholine](/img/structure/B5654464.png)
![N-ethyl-5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5654471.png)
![2-[({5-[1-(2-methoxy-3-methylbenzoyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)(methyl)amino]ethanol](/img/structure/B5654479.png)
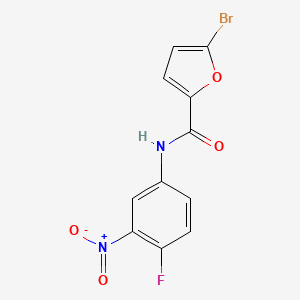
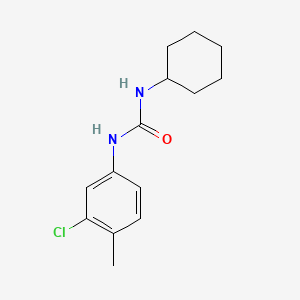
![3-[(3R*,4S*)-1-(4-methoxy-2-methylbenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5654505.png)
![2-ethyl-4-phenyl-9-(2-pyrazinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5654519.png)
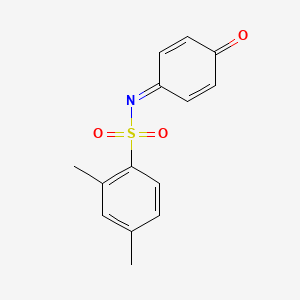
![2-[(2-{1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5654529.png)
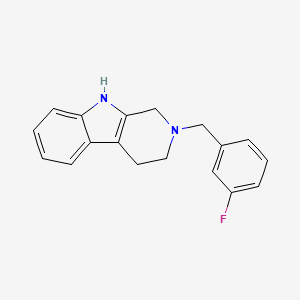
![5-{4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-2H-tetrazole](/img/structure/B5654541.png)